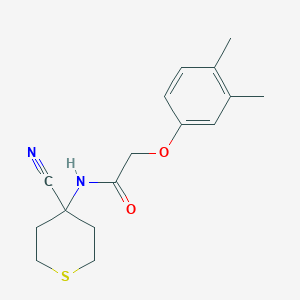
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Wirkmechanismus
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide blocks the activation of B cells and the production of cytokines, which are involved in the pathogenesis of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its therapeutic effects, N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the proliferation and survival of cancer cells, as well as the activation and differentiation of immune cells. N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has also been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide is its high selectivity for BTK, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, including rapid absorption and distribution in the body. However, one limitation of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide is its potential toxicity, which requires careful dose optimization and monitoring in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide in preclinical and clinical settings.
Synthesemethoden
The synthesis of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide involves several steps, starting with the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenyl chloroacetate. This intermediate is then reacted with potassium thioacetate to produce 3,4-dimethylphenyl thioacetate, which is further reacted with potassium cyanide to form the cyanothioester intermediate. Finally, this intermediate is reacted with ethyl chloroacetate to produce N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, this compound has shown significant antitumor activity against various types of cancer, including lymphoma, leukemia, and multiple myeloma. N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has also demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Eigenschaften
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12-3-4-14(9-13(12)2)20-10-15(19)18-16(11-17)5-7-21-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWXXNOQDBFPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2(CCSCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine](/img/structure/B2862674.png)
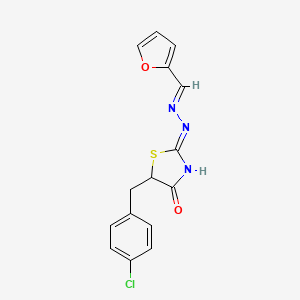
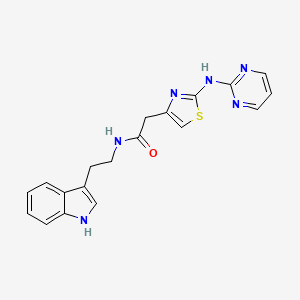
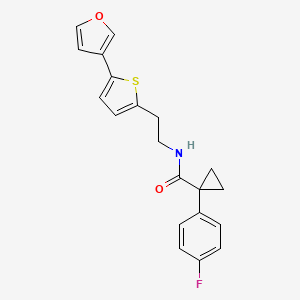
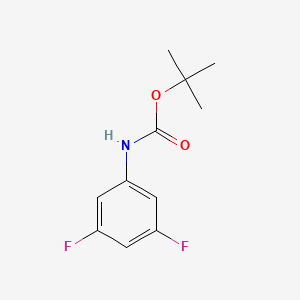
![N-(2,5-Dimethoxyphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2862682.png)
![N-(2,5-Difluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B2862683.png)
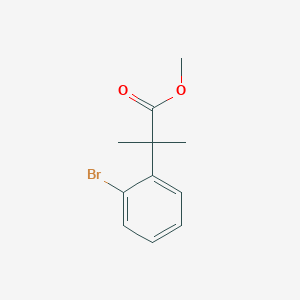
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2862685.png)
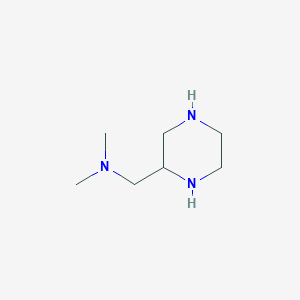
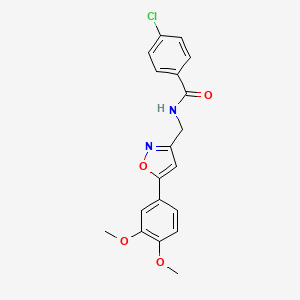
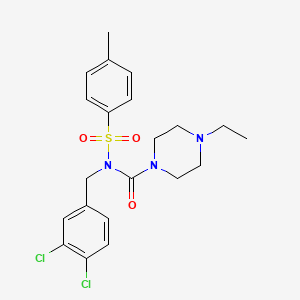
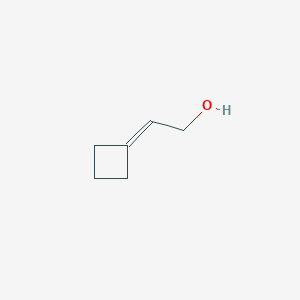
![5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B2862695.png)